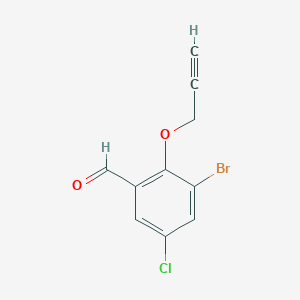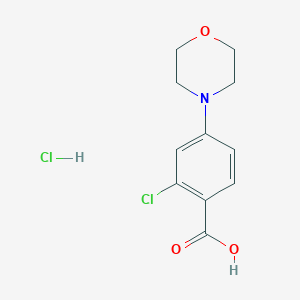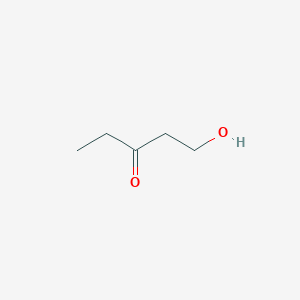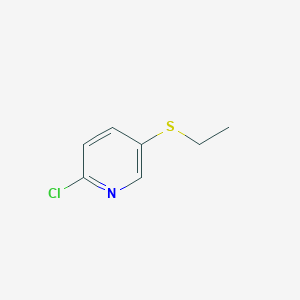![molecular formula C12H12Cl2F3N3 B13458341 N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with diamine substituents. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride has a wide range of scientific research applications, including:
Biology: It serves as a probe for studying biological processes and interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. Additionally, the pyridine ring can participate in coordination with metal ions, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N2-[2-(trifluoromethyl)phenyl]pyrimidine-2,5-diamine: This compound shares a similar trifluoromethyl group but differs in the position of the substituents and the presence of a pyrimidine ring instead of a pyridine ring.
2,3-dichloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in the production of crop-protection products.
Uniqueness
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The combination of the trifluoromethyl group with the pyridine ring and diamine substituents makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H12Cl2F3N3 |
|---|---|
Poids moléculaire |
326.14 g/mol |
Nom IUPAC |
2-N-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine;dihydrochloride |
InChI |
InChI=1S/C12H10F3N3.2ClH/c13-12(14,15)8-2-1-3-10(6-8)18-11-5-4-9(16)7-17-11;;/h1-7H,16H2,(H,17,18);2*1H |
Clé InChI |
MMZAPFDKCZMWDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=NC=C(C=C2)N)C(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


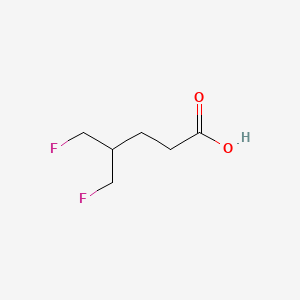
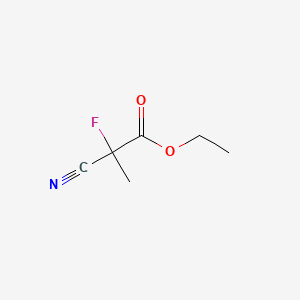
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)

![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)

![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
